
3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-4-(トリフルオロメトキシ)ピコリンイミダミド塩酸塩: は、分子式 C8H9ClF3N3O 、分子量 255.62 g/mol の化学化合物です 。この化合物は、ピコリンイミダミドコアにトリフルオロメトキシ基が結合したユニークな構造で知られています。主に研究目的で使用されており、化学、生物学、医学において様々な用途があります。
準備方法
合成経路と反応条件: 3-メチル-4-(トリフルオロメトキシ)ピコリンイミダミド塩酸塩の合成は、通常、容易に入手可能な前駆体から出発し、複数のステップを含みます。主なステップは次のとおりです。
ピコリンイミダミドコアの形成: これは、3-メチルピリジンを適切な試薬と反応させて、イミダミド官能基を導入することを含みます。
トリフルオロメトキシ基の導入: このステップは、中間体を制御された条件下でトリフルオロメトキシ含有試薬と反応させることを含みます。
塩酸塩の形成: 最後のステップは、遊離塩基を塩酸で処理することにより、塩酸塩に変換することを含みます。
工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と純度が最適化されており、多くの場合、連続フロー合成やハイスループットスクリーニングなどの高度な技術が使用され、最適な反応条件が特定されます。
化学反応の分析
反応の種類:
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸化反応を受ける可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: トリフルオロメトキシ基は、特定の条件下で置換することができ、多くの場合、求核試薬が関与します。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: アミンやチオールなどの求核試薬。
生成される主な生成物:
還元: 多くの場合、酸素含有官能基の除去を含む、還元された誘導体の形成。
置換: 多くの場合、トリフルオロメトキシ基を他の官能基と置換することによる、置換された誘導体の形成。
科学研究の応用
化学: : 3-メチル-4-(トリフルオロメトキシ)ピコリンイミダミド塩酸塩は、より複雑な分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造は、新しい材料や触媒の開発に役立ちます。
生物学: : 生物の研究では、この化合物は、酵素の相互作用やタンパク質-リガンド結合の研究に使用されます。そのトリフルオロメトキシ基は、特に、フッ素置換が生物活性に与える影響を調べるのに役立ちます。
医学: : この化合物は、創薬および開発に潜在的な用途があります。そのユニークな構造は、新しい治療標的に対する探索や、新規医薬品の開発を可能にします。
産業: : 産業において、3-メチル-4-(トリフルオロメトキシ)ピコリンイミダミド塩酸塩は、特殊化学品や先端材料の生産に使用されます。そのユニークな特性は、高性能製品の開発において役立ちます。
科学的研究の応用
Chemistry: : 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: : In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its trifluoromethoxy group is particularly useful in probing the effects of fluorine substitution on biological activity.
Medicine: : The compound has potential applications in drug discovery and development. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.
Industry: : In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance products.
作用機序
3-メチル-4-(トリフルオロメトキシ)ピコリンイミダミド塩酸塩の作用機序は、特定の分子標的との相互作用を含みます。トリフルオロメトキシ基は、その結合親和性と選択性を影響することによって、化合物の活性を調節する上で重要な役割を果たします。この化合物は、酵素、受容体、その他のタンパク質と相互作用し、様々な生物学的効果をもたらします。関与する正確な経路は、特定の用途と標的によって異なります。
類似の化合物との比較
類似の化合物
3-メチル-4-(メトキシ)ピコリンイミダミド塩酸塩: トリフルオロメトキシ基の代わりにメトキシ基を持つ類似の構造。
3-メチル-4-(エトキシ)ピコリンイミダミド塩酸塩: トリフルオロメトキシ基の代わりにエトキシ基を持つ類似の構造。
3-メチル-4-(プロポキシ)ピコリンイミダミド塩酸塩: トリフルオロメトキシ基の代わりにプロポキシ基を持つ類似の構造。
ユニークさ: : 3-メチル-4-(トリフルオロメトキシ)ピコリンイミダミド塩酸塩中のトリフルオロメトキシ基の存在は、脂溶性の上昇、代謝安定性の向上、結合親和性の改善などのユニークな特性をもたらします。これらの特性は、この化合物を他の類似化合物と異なり、様々な研究および工業的な用途において価値あるものとしています。
類似化合物との比較
Similar Compounds
3-Methyl-4-(methoxy)picolinimidamide hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Methyl-4-(ethoxy)picolinimidamide hydrochloride: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
3-Methyl-4-(propoxy)picolinimidamide hydrochloride: Similar structure but with a propoxy group instead of a trifluoromethoxy group.
Uniqueness: : The presence of the trifluoromethoxy group in 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity. These properties make it distinct from other similar compounds and valuable in various research and industrial applications.
特性
CAS番号 |
1179360-01-0 |
|---|---|
分子式 |
C8H9ClF3N3O |
分子量 |
255.62 g/mol |
IUPAC名 |
3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H |
InChIキー |
HPHHYKRGNXWLTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


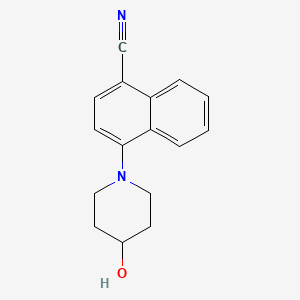



![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
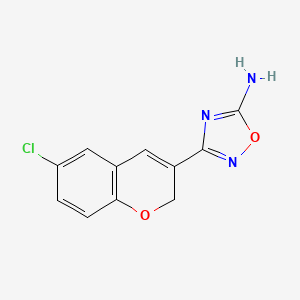
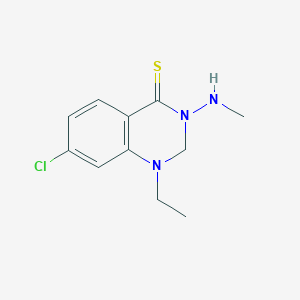


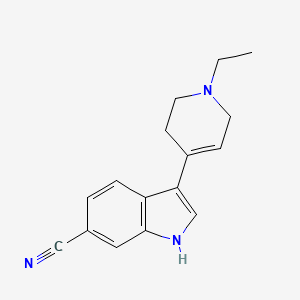
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
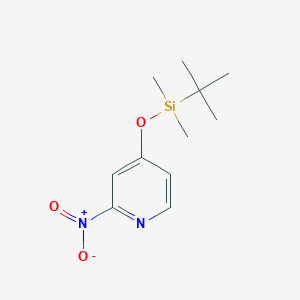

![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)
